Crystal Structure Analysis of [4-(2-Methylimidazol-1-yl)phenyl]methanol: A Technical Guide
Crystal Structure Analysis of [4-(2-Methylimidazol-1-yl)phenyl]methanol: A Technical Guide
Disclaimer: As of the latest database searches, a definitive crystal structure for [4-(2-Methylimidazol-1-yl)phenyl]methanol has not been publicly reported. This technical guide will therefore present a detailed crystal structure analysis of a closely related and structurally relevant analogue, 1H-imidazole-1-methanol , to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the crystallographic characteristics of this class of compounds. The experimental protocols and data interpretation methodologies described herein are broadly applicable to the analysis of similar small organic molecules.
Introduction
Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. They are key components in many existing drugs and are known to interact with various biological targets, including enzymes and receptors. The 2-methylimidazole moiety, in particular, is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-based drug design, enabling the optimization of binding affinity and selectivity.
This guide provides a comprehensive overview of the crystal structure analysis of 1H-imidazole-1-methanol, a representative imidazole derivative. It details the experimental procedures for synthesis, crystallization, and X-ray diffraction data collection, along with a thorough analysis of the resulting structural data.
Experimental Protocols
Synthesis and Crystallization of 1H-imidazole-1-methanol
A general and efficient method for the synthesis of phenylimidazole derivatives involves the reaction of an appropriately substituted phenacyl bromide with an imidazole derivative. For the analogue, 1H-imidazole-1-methanol, a convenient synthesis involves the direct reaction of imidazole with paraformaldehyde.
Synthesis of 1H-imidazole-1-methanol: A mixture of imidazole and paraformaldehyde is stirred in a suitable solvent, such as dioxane. The reaction proceeds to yield 1H-imidazole-1-methanol, which can often be crystallized directly from the reaction mixture.
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system. For 1H-imidazole-1-methanol, clear, colorless plate-like crystals were obtained from a dioxane reaction mixture slurry.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction. This non-destructive technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[1]
Experimental Workflow for Single-Crystal X-ray Diffraction:
Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete dataset is obtained by rotating the crystal and collecting diffraction data over a wide range of angles.
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure. The quality of the final structure is assessed by the R-factor, which should be as low as possible.
Crystal Structure Analysis of 1H-imidazole-1-methanol
The crystal structure of 1H-imidazole-1-methanol reveals key structural features and intermolecular interactions that are likely to be present in related compounds like [4-(2-Methylimidazol-1-yl)phenyl]methanol.
Crystallographic Data
The crystallographic data for 1H-imidazole-1-methanol is summarized in the table below.
| Parameter | 1H-imidazole-1-methanol |
| Chemical Formula | C₄H₆N₂O |
| Formula Weight | 98.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.9180(9) |
| b (Å) | 7.1980(5) |
| c (Å) | 11.6509(12) |
| β (°) | 125.249(1) |
| Volume (ų) | 953.20(13) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Molecular Structure and Conformation
The asymmetric unit of 1H-imidazole-1-methanol contains three unique molecules. The imidazole ring is essentially planar, and the methanol group is attached to one of the nitrogen atoms. The conformation of the molecule is characterized by the torsion angle between the imidazole ring and the methanol group.
Intermolecular Interactions and Crystal Packing
The crystal structure of 1H-imidazole-1-methanol is stabilized by a network of intermolecular hydrogen bonds. The primary hydrogen bonding interaction occurs between the hydroxyl group of one molecule and the unprotonated nitrogen atom of the imidazole ring of an adjacent molecule (O-H···N). A second hydrogen bond is observed between the hydroxyl oxygen atom and the N-H group of the imidazole ring of another molecule. These interactions lead to the formation of a two-dimensional network structure.
Biological Relevance and Signaling Pathways
Imidazole derivatives are known to be potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, many kinase inhibitors target the ATP-binding pocket of the enzyme, and the imidazole moiety can form crucial hydrogen bonds and other interactions within this pocket.
Simplified Kinase Inhibition Signaling Pathway:
This diagram illustrates how an imidazole-based inhibitor can block the signaling cascade at the level of a specific kinase, thereby preventing downstream events that lead to cell proliferation and survival. The structural information obtained from crystallography is vital for designing inhibitors with high potency and selectivity for the target kinase.[2]
Conclusion
While the specific crystal structure of [4-(2-Methylimidazol-1-yl)phenyl]methanol remains to be determined, the analysis of the closely related 1H-imidazole-1-methanol provides valuable insights into the structural properties of this class of compounds. The detailed experimental protocols and structural data presented in this guide serve as a foundational resource for researchers in the field of medicinal chemistry and drug discovery. The understanding of the three-dimensional arrangement of atoms and intermolecular interactions is crucial for the rational design of novel and more effective imidazole-based therapeutic agents.
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](https://i.imgur.com/8o0o6yH.png)

